molecular formula C9H5BrFN B2868677 5-Bromo-7-fluoroquinoline CAS No. 1239462-97-5

5-Bromo-7-fluoroquinoline

Cat. No.: B2868677
CAS No.: 1239462-97-5
M. Wt: 226.048
InChI Key: KIRTXFHNXXGJLP-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoroquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of a bromine atom at the 5th position and a fluorine atom at the 7th position on the quinoline ring.

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-7-fluoroquinoline are currently unknown. This compound is a derivative of quinoline, a class of compounds known for their diverse biological activities

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of quinoline derivatives, it is plausible that this compound may have significant molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to keep it in a dark place, sealed in dry, at room temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 7-fluoroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-fluoroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-7-fluoroquinoline is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the preparation of various heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. The presence of both bromine and fluorine atoms can enhance the biological activity and metabolic stability of these compounds .

Industry: The compound is also used in the development of materials with specific electronic and optical properties. For example, it can be incorporated into organic light-emitting diodes (OLEDs) and other electronic devices .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-7-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms on the quinoline ring. This dual substitution can result in distinct chemical reactivity and biological activity compared to other quinoline derivatives. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

5-bromo-7-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRTXFHNXXGJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2Br)F)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 3-bromo-5-fluoroaniline hydrochloride (2.9 g, 12.89 mmol) was added glycerol (1.9 mL, 25.99 mmol), nitrobenzene (1.3 mL), sulfuric acid (3.5 mL) and iron (II) sulfate heptahydrate (0.23 g, 0.82 mmol). The reaction mixture was placed in an oil bath set at 80° C. and stirred overnight followed by basification with 12N NaOH and extraction with dichloromethane. The organic phase was collected, dried (sodium sulfate), filtered and concentrated under reduced pressure. Purification by flash chromatography (silica, 50:50 ethyl acetate/hexane) gave 5-bromo-7-fluoroquinoline and 7-bromo-5-fluoroquinoline (1.03 g, 30%) Retention time (min)=1.877 and 1.967, method [4], MS(ESI) 227.9 (M+H).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
iron (II) sulfate heptahydrate
Quantity
0.23 g
Type
catalyst
Reaction Step One

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